molecular formula C20H24FN7O3 B14096055 2-(8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

2-(8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

Cat. No.: B14096055
M. Wt: 429.4 g/mol
InChI Key: HQYFCEFEJQTRPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, linked to a purine derivative. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the purine derivative.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring can lead to the formation of N-oxides, while reduction of the carbonyl groups can yield alcohol derivatives.

Scientific Research Applications

2-(8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with equilibrative nucleoside transporters (ENTs). It acts as an inhibitor of these transporters, particularly ENT2, by binding to the transporter and preventing the uptake of nucleosides . This inhibition can affect various physiological processes, including nucleotide synthesis and adenosine regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide lies in its specific structure, which combines a fluorophenyl-piperazine moiety with a purine derivative. This unique combination allows it to selectively inhibit ENT2 over ENT1, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H24FN7O3

Molecular Weight

429.4 g/mol

IUPAC Name

2-[8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide

InChI

InChI=1S/C20H24FN7O3/c1-24-18-17(19(30)25(2)20(24)31)28(11-15(22)29)16(23-18)12-26-7-9-27(10-8-26)14-5-3-13(21)4-6-14/h3-6H,7-12H2,1-2H3,(H2,22,29)

InChI Key

HQYFCEFEJQTRPF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)F)CC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.